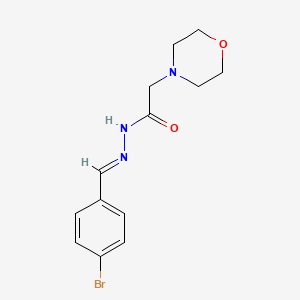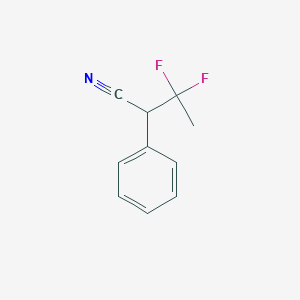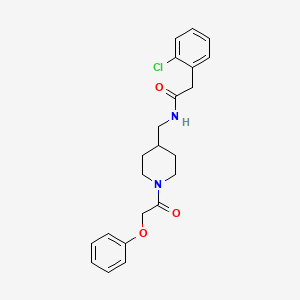
2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide, also known as ML277, is a small molecule compound that has been identified as a potential therapeutic target for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide has been identified as a potential therapeutic target for various diseases, including epilepsy, neuropathic pain, and cardiac arrhythmias. It has been shown to selectively inhibit the activity of the voltage-gated potassium channel Kv7.2/7.3, which is involved in regulating neuronal excitability and cardiac repolarization.
Wirkmechanismus
2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide selectively targets the Kv7.2/7.3 potassium channel by binding to a specific site on the channel protein. This binding results in a reduction in potassium ion conductance, leading to a decrease in neuronal excitability and cardiac repolarization.
Biochemical and Physiological Effects:
The inhibition of Kv7.2/7.3 by this compound has been shown to have several biochemical and physiological effects. In neurons, it reduces the firing rate and increases the threshold for action potential generation, leading to a decrease in neuronal excitability. In cardiac cells, it prolongs the action potential duration and increases the refractory period, which can prevent arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is its selectivity for the Kv7.2/7.3 potassium channel, which allows for specific modulation of neuronal and cardiac activity. However, its potency and efficacy may vary depending on the experimental conditions, and it may have off-target effects at higher concentrations.
Zukünftige Richtungen
Future research on 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide should focus on its potential therapeutic applications in various diseases, as well as its pharmacokinetics and toxicity in vivo. It may also be useful to investigate the effects of this compound on other potassium channels and ion channels, as well as its interactions with other drugs and compounds. Finally, the development of more potent and specific Kv7.2/7.3 inhibitors may have important clinical implications for the treatment of neurological and cardiac disorders.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide involves several steps, including the preparation of 2-(2-chlorophenyl)acetic acid, the synthesis of 1-(2-phenoxyacetyl)piperidine-4-carboxylic acid, and the coupling of the two intermediates to form this compound. The process requires careful attention to detail and strict adherence to safety protocols.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c23-20-9-5-4-6-18(20)14-21(26)24-15-17-10-12-25(13-11-17)22(27)16-28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIADTAQRJVUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

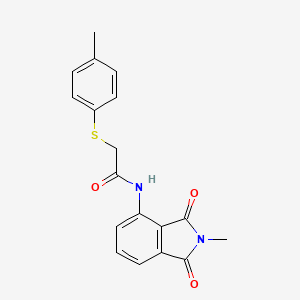
![N-[1-(2-furyl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2951068.png)
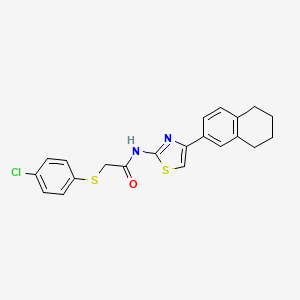
![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol](/img/structure/B2951070.png)
![Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate](/img/structure/B2951074.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide](/img/structure/B2951075.png)
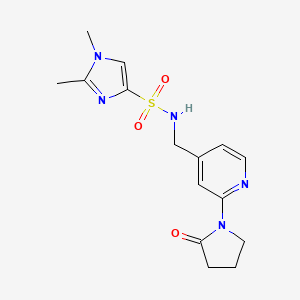
![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2951078.png)
![(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2951079.png)
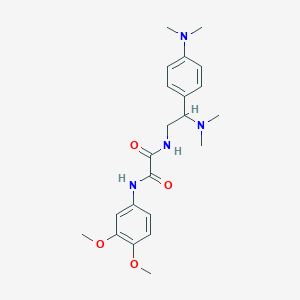
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2951083.png)
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)
